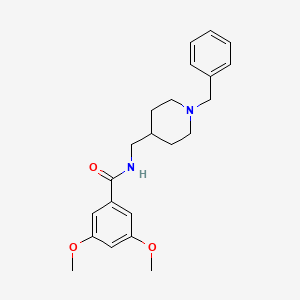

N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . Another synthesis method involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The crystal structure of a similar compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación

Sigma-2 Receptor Probe Development

N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide and its analogs have been explored for their affinity to sigma-2 receptors, which are implicated in various neurological disorders and cancer. Jinbin Xu et al. (2005) synthesized and evaluated conformationally flexible benzamide analogues, showing that specific compounds have high affinity for sigma-2 receptors, indicating their potential as probes for studying these receptors in vitro.

Chemokine Receptor Antagonism

Another research application involves the synthesis and characterization of benzamide derivatives as potent chemokine receptor antagonists, as demonstrated by Yang Hong et al. (2015). These compounds, through their structural modifications, target specific receptors involved in inflammatory processes, suggesting their utility in developing therapeutic agents.

Metabolic Studies

Metabolic pathways of benzamide compounds, including those related to N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide, have been investigated. D. Ross et al. (1983) explored the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, providing insights into the stability and metabolic fate of these substances.

Material Science Applications

In the realm of material science, benzamide derivatives have been utilized in the synthesis and characterization of novel materials. M. Butt et al. (2005) reported on the synthesis of aromatic polyimides using benzamide derivatives, highlighting their importance in creating high-performance polymers with potential applications in electronics and coatings.

Pharmacokinetic and Toxicological Studies

Research has also focused on the pharmacokinetic profiles and toxicological aspects of benzamide derivatives. For instance, J. Poklis et al. (2014) developed methods for detecting and quantifying specific benzamide derivatives in biological samples, essential for understanding their distribution, metabolism, and potential toxic effects.

Mecanismo De Acción

While the exact mechanism of action for “N-((1-benzylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide” is not specified, it is known that similar compounds, such as donepezil, are potent acetylcholinesterase inhibitors . These inhibitors affect acetylcholine levels in the brain and are broadly used to treat Alzheimer’s .

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Scientists are attempting to develop hybrid molecules and multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets . This could lead to the development of new potential medications for diseases like Alzheimer’s .

Propiedades

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20-12-19(13-21(14-20)27-2)22(25)23-15-17-8-10-24(11-9-17)16-18-6-4-3-5-7-18/h3-7,12-14,17H,8-11,15-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZQBLKRIHAXBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)

![methyl (2E)-2-(phenylformamido)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2939359.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)

![3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate](/img/structure/B2939370.png)

![2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile](/img/structure/B2939371.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2939372.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2939374.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939376.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939377.png)